

Physical and chemical properties of N-Isovaleroylglycine-d2

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Compound of Interest

Compound Name: N-Isovaleroylglycine-d2

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N-Isovaleroylglycine-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, biological significance, and analytical methodologies for **N-Isovaleroylglycine-d2**. This deuterated analog of N-Isovaleroylglycine serves as a valuable internal standard for mass spectrometry-based quantification in clinical and research settings.

Core Physical and Chemical Properties

N-Isovaleroylglycine-d2 is the deuterium-labeled form of N-Isovaleroylglycine.[1] The primary difference between the two is the presence of two deuterium atoms on the glycine backbone, which results in a higher molecular weight. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses, as it co-elutes with the endogenous analyte but is distinguishable by its mass-to-charge ratio.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **N-Isovaleroylglycine-d2** and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of N-Isovaleroylglycine-d2



Property	Value	Source
Molecular Formula	C7H11D2NO3	[1]
Molecular Weight	161.20 g/mol	[1]

Table 2: Physical and Chemical Properties of N-Isovaleroylglycine

Property	Value	Source
Molecular Formula	C7H13NO3	[2][3][4]
Molecular Weight	159.18 g/mol	[2][3]
Melting Point	87 - 90 °C	[2]
Physical Description	Solid	[2]
Solubility	DMSO: 5 mg/ml, Methanol: 1 mg/ml	[4]
XLogP3	1.5	[2]

Biological Significance and Metabolic Pathway

N-Isovaleroylglycine is a naturally occurring acylglycine that is a key biomarker for the inborn error of metabolism known as isovaleric acidemia.[4][5] This autosomal recessive disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in the catabolism of the branched-chain amino acid, leucine.[5][6]

The accumulation of isovaleryl-CoA due to this enzymatic defect leads to its alternative metabolism through conjugation with glycine, forming N-Isovaleroylglycine, which is then excreted in the urine.[5] Therefore, elevated levels of N-Isovaleroylglycine in urine are a primary diagnostic marker for isovaleric acidemia.[4]

The metabolic pathway leading to the formation of N-Isovaleroylglycine is depicted below.



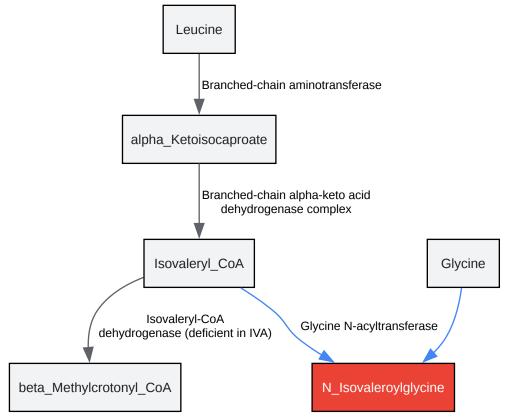


Figure 1: Simplified Metabolic Pathway of Leucine Catabolism

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Caption: Simplified metabolic pathway of leucine catabolism.

Experimental Protocols Synthesis of N-Isovaleroylglycine-d2

A specific, detailed experimental protocol for the synthesis of **N-Isovaleroylglycine-d2** is not readily available in the published literature. However, a general and representative method can be proposed based on the standard synthesis of N-acyl amino acids. This would involve the acylation of glycine-d2 with isovaleryl chloride or another activated form of isovaleric acid.

Materials:

- Glycine-d2
- Isovaleryl chloride



- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Dissolution: Dissolve glycine-d2 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Add triethylamine to the solution to act as a base and scavenger for the HCl produced during the reaction.
- Acylation: Cool the mixture in an ice bath. Slowly add isovaleryl chloride dropwise to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **N-Isovaleroylglycine-d2** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).



• Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

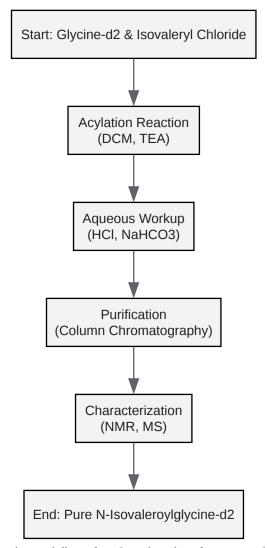


Figure 2: General Workflow for Synthesis of N-Isovaleroylglycine-d2

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Caption: General workflow for the synthesis of **N-Isovaleroylglycine-d2**.

Analytical Methodology: Quantification by LC-MS/MS

The quantification of N-Isovaleroylglycine in biological samples, such as urine or plasma, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **N-Isovaleroylglycine-d2** is the ideal internal standard for this analysis.



Sample Preparation:

- Spiking: A known amount of N-Isovaleroylglycine-d2 internal standard is added to the biological sample.
- Extraction: The analyte and internal standard are extracted from the sample matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Derivatization (Optional): In some methods, derivatization may be employed to improve chromatographic properties or ionization efficiency.
- Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

- Chromatography: The reconstituted sample is injected into a liquid chromatograph, typically a reverse-phase column, to separate N-Isovaleroylglycine from other matrix components.
- Ionization: The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, usually by electrospray ionization (ESI).
- Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM)
 mode. Specific precursor-to-product ion transitions are monitored for both NIsovaleroylglycine and the N-Isovaleroylglycine-d2 internal standard.
- Quantification: The peak area ratio of the analyte to the internal standard is used to calculate
 the concentration of N-Isovaleroylglycine in the original sample by referencing a calibration
 curve.



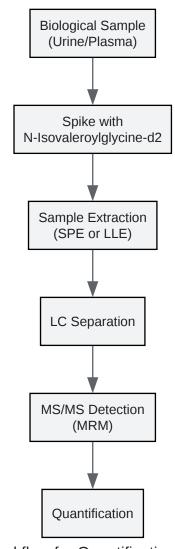


Figure 3: Analytical Workflow for Quantification of N-Isovaleroylglycine

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Caption: Analytical workflow for N-Isovaleroylglycine quantification.

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